![molecular formula C15H18N2O4 B3003356 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339098-48-5](/img/structure/B3003356.png)
3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Construction in Marine Toxins Synthesis
The compound 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is relevant in the asymmetric formation of the azaspiro[5.6]dodec-9-ene system, particularly in the synthesis of marine natural toxins. The Diels-Alder reactions involving α-methylene caprolactam and diene, catalyzed by Cu(II) and (S,S)-tBu-BOX complexes, yield spirocyclic compounds. These compounds are significant due to their good exo-selectivity and excellent enantioselectivity, making them applicable for synthesizing marine natural toxins, including those with cyclic imine moieties (Ishihara et al., 2002).
Antiviral Activity
A derivative of this compound, specifically the (1RS,2RS,6RS) variant, has been synthesized and characterized for its molecular and crystal structure. This compound, after undergoing specific synthesis processes, showed pronounced antiviral activity against smallpox vaccine virus. The study highlights the potential of such azaspiro compounds in developing new antiviral agents (Iusupov et al., 2022).
Acylation Processes
The compound is also relevant in acylation studies. For example, the acylation of related compounds in the presence of different bases and acyl chlorides has been studied, revealing insights into the regioselectivity of these chemical reactions. These findings are significant in understanding and manipulating the chemical behavior of azaspiro compounds for various applications (Koszytkowska-Stawińska et al., 2004).
Applications in Modular Synthesis
The compound's structural motif has been utilized in the modular synthesis of complex organic structures. For example, a nitroso-ene cyclization was developed to construct 1-azaspiro[4.4]nonane, which is a key structural motif in synthesizing cephalotaxus alkaloids. This demonstrates the compound's versatility in facilitating the synthesis of complex natural products (Huang et al., 2015).
Properties
IUPAC Name |
3-(4-nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-17(19)14-5-3-13(4-6-14)16-9-7-15(8-10-16)20-11-1-2-12-21-15/h1-6H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIOWSPFUGBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC=CCO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3003277.png)
![2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B3003278.png)

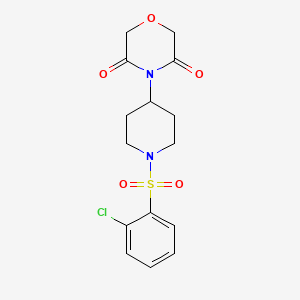
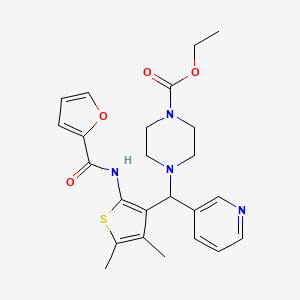
![1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3003286.png)
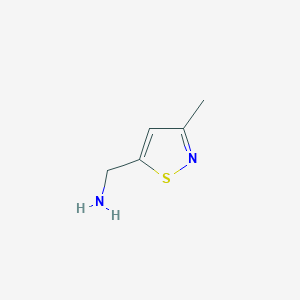
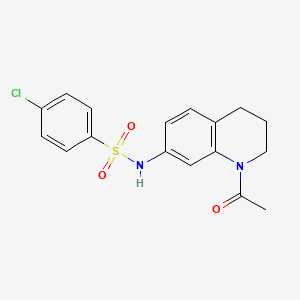

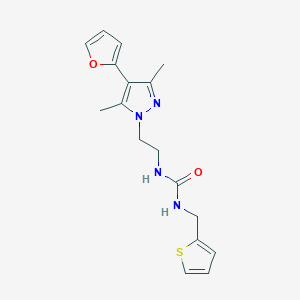
![(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003293.png)
![(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3003294.png)
![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3003296.png)
